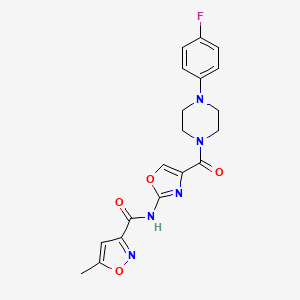

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O4/c1-12-10-15(23-29-12)17(26)22-19-21-16(11-28-19)18(27)25-8-6-24(7-9-25)14-4-2-13(20)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVFENWAZZEWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117419 | |

| Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421475-94-6 | |

| Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421475-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, N-[4-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its activity against specific biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperazine derivative : The reaction of 4-fluorophenyl with piperazine leads to the formation of the piperazine core.

- Oxazole ring formation : The introduction of an oxazole moiety is achieved through cyclization reactions involving appropriate carbonyl precursors.

- Carboxamide linkage : The final structure is completed by forming a carboxamide bond with 5-methylisoxazole.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can be critical in cancer therapy and neurodegenerative diseases.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission, potentially offering therapeutic benefits in psychiatric disorders.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity associated with derivatives containing the piperazine and oxazole moieties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, exhibiting inhibition rates exceeding 50% at specific concentrations .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s piperazine-fluorophenyl-carbonyl-oxazole scaffold is shared with several pharmacologically active molecules. Below is a comparative analysis:

Structural Insights:

- Piperazine-Fluorophenyl Core : The piperazine-4-fluorophenyl group is a common feature in CNS-targeting agents (e.g., Pruvanserin) and kinase inhibitors (e.g., PF-5006739). This motif enhances binding to serotonin or dopamine receptors (CNS) or kinase ATP-binding pockets .

- Oxazole vs. Imidazole Rings: The target compound’s oxazole ring (vs.

- Carboxamide Variations : The 5-methylisoxazole-3-carboxamide group distinguishes the target compound from Pruvanserin’s indole-3-carbonyl, suggesting divergent target affinities (e.g., kinases vs. serotonin receptors) .

Pharmacological and Physicochemical Comparisons

Target Affinity and Selectivity

- Kinase Inhibition : PF-5006739 (IC₅₀ CK1δ = 4 nM) demonstrates high kinase inhibition, attributed to its imidazole-oxazolmethyl substituents. The target compound’s oxazole-carboxamide may reduce CK1δ affinity but improve solubility .

- CNS Activity : Pruvanserin’s indole-piperazine scaffold enables BBB penetration, while the target compound’s bulky oxazole-isoxazole groups may limit CNS bioavailability .

Physicochemical Properties

- LogP and Solubility : The 5-methylisoxazole-3-carboxamide group introduces polarity, likely reducing LogP compared to Pruvanserin (LogP ~3.5), which could favor aqueous solubility .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions, including:

- Coupling of fluorophenyl-piperazine : Reacting 2-(4-fluorophenyl)piperazine (CAS 65709-33-3) with oxazole-4-carbonyl intermediates under reflux in dimethylformamide (DMF) or ethanol .

- Oxazole ring formation : Using phosphorus oxychloride (POCl₃) for cyclization .

- Final assembly : Coupling the piperazine-oxazole intermediate with 5-methylisoxazole-3-carboxamide via carbodiimide-mediated amidation. Characterization :

- NMR spectroscopy : Confirm regiochemistry of oxazole and isoxazole moieties .

- X-ray crystallography : Resolve spatial arrangement of the piperazine-carbonyl-oxazole core using SHELX refinement .

- HPLC : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What functional groups are critical for its stability and reactivity?

Key groups include:

- Piperazine-1-carbonyl : Enhances solubility and hydrogen-bonding potential.

- Oxazole and isoxazole rings : Influence π-π stacking and metabolic stability.

- 4-Fluorophenyl group : Modulates electronic effects and target affinity. Analytical methods :

- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ESI or MALDI-TOF .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace the oxazole with thiazole or pyrazole to assess impact on target binding (e.g., kinase inhibition) .

- Substituent variation : Compare 4-fluorophenyl with 4-chloro- or 4-methoxyphenyl analogs to evaluate electronic effects .

- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding energy predictions . Example SAR table :

| Modification | Bioactivity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | >100 |

| 4-Chlorophenyl | 8.7 ± 0.9 | 85 |

| Oxazole → Thiazole | 25.4 ± 2.1 | 45 |

Q. How to resolve contradictions in bioactivity data across different assays?

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., fluorescence vs. luminescence) .

- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

- Metabolite profiling : Incubate with liver microsomes to identify degradation products interfering with activity .

Q. What strategies address crystallographic disorder in X-ray structures of this compound?

- High-resolution data : Collect datasets at ≤1.0 Å resolution to resolve overlapping electron density .

- SHELXL refinement : Apply restraints for flexible piperazine and fluorophenyl groups .

- Complementary NMR : Validate torsional angles via NOESY/ROESY correlations .

Methodological Guidelines

- Synthetic troubleshooting : Low yields in oxazole formation may require anhydrous conditions or alternative catalysts (e.g., ZnCl₂ instead of POCl₃) .

- Biological assays : Pre-incubate compounds with 1% DMSO to ensure dissolution without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.